molecular formula C8H6F3NO2 B13540859 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone

2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone

Cat. No.: B13540859
M. Wt: 205.13 g/mol
InChI Key: HSEGMOOXISTZSU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone: , also known by its chemical formula C₈H₆F₃NO₂ , is a synthetic organic compound. Its systematic name is 2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxypyridine under appropriate conditions. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.

Reaction Conditions: The reaction conditions may involve the use of a base (such as potassium carbonate or sodium hydroxide) in an organic solvent (such as acetonitrile or dichloromethane). Temperature and reaction time play crucial roles in achieving high yields.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl group in the compound can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group to an alcohol is feasible.

    Substitution: The pyridine ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine or chlorine).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Formation of the corresponding carboxylic acid.
  • Reduction: Formation of the alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: May serve as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds (such as 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone ), the uniqueness of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H6F3NO2/c1-14-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

HSEGMOOXISTZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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